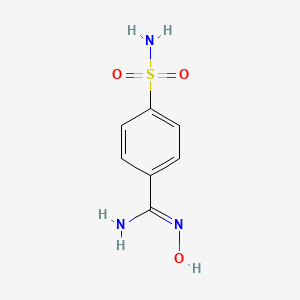

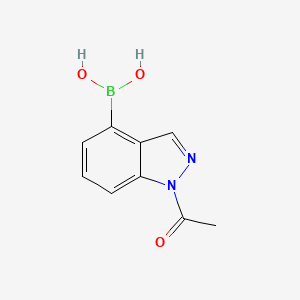

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinamines and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Dopamine D3 Receptor Ligands

This compound has been studied for its potential as a selective ligand for dopamine D3 receptors . Dopamine plays a crucial role in the central nervous system, and aberrant D3 receptor activity is linked to diseases such as depression, schizophrenia, substance use disorder, and Parkinson’s disease. The compound’s ability to bind selectively to D3 receptors makes it a candidate for the development of new therapeutic agents targeting these conditions.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit moderate effects on renal cancer cell lines . This suggests its potential utility in the development of new anticancer drugs, particularly those targeting renal cancer. Further investigation into its mechanism of action could lead to novel treatments.

Serotonin 5-HT6 Receptor Antagonism

Derivatives of this compound have been evaluated as potent antagonists of the serotonin type 6 receptor (5-HT6R), which is a promising target for treating cognitive deficits . The compound’s antagonistic properties could be beneficial in memory impairment paradigms, offering a new avenue for Alzheimer’s disease treatment.

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies, which are essential for drug discovery and development . Its interaction with various receptors can be modeled computationally, providing insights into its potential as a pharmacological agent.

Biochemical Research

In biochemistry, the compound can be used to study protein-ligand interactions due to its structural features, which allow for diverse bioactivity and interaction with biological targets . This can help in understanding the molecular basis of diseases and the development of targeted therapies.

Neuroscience Research

The compound’s influence on neurotransmitter receptors makes it a valuable tool in neuroscience research. It can be used to study the effects of receptor modulation on neurological functions and behaviors .

Oncology Research

While no potent inhibitors of malignant cell growth were identified among the tested compounds, the compound’s derivatives showed pronounced anticancer activity against breast cancer and melanoma cell lines . This indicates its potential role in oncology research, particularly in the search for more effective cancer treatments.

Molecular Biology Applications

The compound is also relevant in molecular biology, where it can be used to explore the interactions at the molecular level, such as binding affinities and the impact on gene expression. This can contribute to the understanding of cellular processes and the development of gene therapies.

Mecanismo De Acción

Target of Action

This compound belongs to a class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Biochemical Pathways

N-arylpiperazines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway modulations are dependent on the specific targets of the compound and the cellular context.

Propiedades

IUPAC Name |

5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIBCUQRERNXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-5-(4-(phenylsulfonyl)piperazin-1-yl)pyridazin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

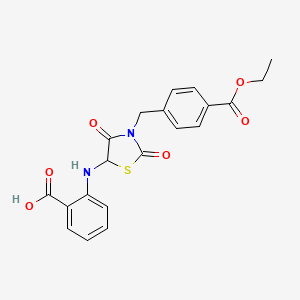

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)